molecular formula C21H22BrNO8 B587679 Bromfenac N-|A-D-Glucoside CAS No. 212266-82-5

Bromfenac N-|A-D-Glucoside

Cat. No. B587679
CAS RN: 212266-82-5
M. Wt: 496.31
InChI Key: MYPFOYDRLGWLCK-LNCSSOGTSA-N
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Description

Bromfenac N-|A-D-Glucoside is a chemical compound with the formula C21H22BrNO8 . It is an unusual conjugate of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat postoperative pain and inflammation of the eye . The chemical name of Bromfenac N-|A-D-Glucoside is 2-(3-(4-Bromobenzoyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)phenyl)acetic acid .


Molecular Structure Analysis

Bromfenac N-|A-D-Glucoside contains a total of 55 bonds. There are 33 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 secondary amine (aromatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether .

Scientific Research Applications

  • Bromfenac was initially expected to metabolize in rats to an acyl glucuronide, but research showed it forms an unusual conjugate, Bromfenac N-glucoside, indicating its unique metabolic pathway in certain animals (Kirkman et al., 1998).

  • Clinically, Bromfenac reaches peak plasma concentration quickly after oral administration and is extensively metabolized into glucuronide metabolites, which are excreted in urine and bile. This pharmacokinetic profile is significant in understanding its therapeutic applications and dosage adjustments in cases of renal or hepatic disease (Skjodt & Davies, 1999).

  • Severe hepatotoxicity associated with Bromfenac, leading to acute liver failure and necessitating liver transplantation, highlights its potential risks. This underscores the importance of careful monitoring and consideration of safer alternatives (Fontana et al., 1999).

  • In ophthalmology, topical Bromfenac has been found effective in reducing retinal gliosis and inflammation after optic nerve crush in animal models, suggesting its potential therapeutic use in certain eye conditions (Rovere et al., 2016).

  • The bioactivation of Bromfenac and its role in hepatotoxicity has been investigated, providing insights into its mechanism of action and potential risks (Driscoll, Yadav, & Shah, 2018).

  • Bromfenac sodium sesquihydrate, used topically, is a selective COX-2 inhibitor with applications in ophthalmology, particularly in postoperative inflammation following cataract surgery (Carreño et al., 2012).

Mechanism of Action

The mechanism of action of Bromfenac, from which Bromfenac N-|A-D-Glucoside is derived, is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 .

properties

IUPAC Name

2-[3-(4-bromobenzoyl)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26)/t14-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPFOYDRLGWLCK-LNCSSOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747212
Record name N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

212266-82-5
Record name N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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